N-Desmethylcitalopram maleate is an active metabolite of citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and anxiety disorders. This compound is characterized by its chemical structure, which lacks a methyl group compared to its parent compound, citalopram. The maleate salt form enhances the solubility and stability of the compound, making it suitable for pharmaceutical applications.
N-Desmethylcitalopram maleate falls under the category of pharmaceuticals, specifically as an antidepressant. It is classified as a selective serotonin reuptake inhibitor due to its mechanism of action that focuses on increasing serotonin levels in the central nervous system.
The synthesis of N-desmethylcitalopram maleate can be achieved through various chemical processes, primarily involving demethylation of citalopram. A notable method includes the use of 1-chloro ethyl chloroformate in the presence of a base such as N,N-diisopropylethylamine to form a carbamate intermediate. This intermediate is then subjected to cleavage to yield N-desmethylcitalopram .
The molecular formula for N-desmethylcitalopram is with a molecular weight of 344.85 g/mol. The structure features a piperidine ring, a phenyl group, and a fluorophenyl moiety.
N-Desmethylcitalopram can participate in various chemical reactions typical for amines and alcohols:
The demethylation process may utilize different reagents and conditions depending on the desired yield and purity of the final product. For instance, using sodium borohydride in a controlled environment can yield high purity .
N-Desmethylcitalopram primarily functions as an inhibitor of serotonin reuptake in the central nervous system. This action increases the availability of serotonin at synaptic clefts, enhancing serotonergic neurotransmission.
N-Desmethylcitalopram maleate is utilized primarily in pharmacological research and development as an antidepressant agent. Its role as a metabolite provides insights into the pharmacokinetics and pharmacodynamics of citalopram therapy, aiding in understanding drug efficacy and safety profiles.
Additionally, studies have explored its potential applications in various experimental models for assessing serotonergic activity and its effects on mood regulation .
N-Desmethylcitalopram (NDCITA; chemical formula: C₁₉H₁₉FN₂O) is the principal pharmacologically active metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. It is formed via hepatic N-demethylation mediated primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4 [5] [6]. Structurally, it retains citalopram’s bicyclic phthalane backbone but lacks the methyl group on the amine side chain [1] [9]. As a maleate salt, it exhibits enhanced stability for analytical reference standards [9].
NDCITA accounts for 30–50% of circulating metabolites at steady state, with a plasma half-life (~50 hours) exceeding that of the parent drug citalopram (~35 hours) [5] [10]. This pharmacokinetic profile contributes to its clinical relevance, as its accumulation during chronic citalopram administration provides sustained serotonergic effects even between dosing intervals [1] [8]. In vitro studies confirm NDCITA’s affinity for the human serotonin transporter (SERT), though its potency is approximately 2–5 times lower than citalopram itself [3] [10].
The discovery of NDCITA paralleled the development of citalopram (FDA-approved 1998) as a "second-generation" SSRI with improved selectivity over tricyclic antidepressants [2] [5]. Early pharmacokinetic studies in the 1980s–1990s identified NDCITA as a major circulating metabolite, prompting investigations into its contribution to citalopram’s therapeutic effects [5] [6]. This metabolite gained significance when research revealed that:
Table 1: Pharmacological Properties of Citalopram and Key Metabolites
Compound | Molecular Weight (g/mol) | Half-Life (hr) | SERT Inhibition (Relative Potency) | Primary Metabolic Pathway |
---|---|---|---|---|
Citalopram | 324.39 | 35 | 1.0 (Reference) | CYP2C19/CYP3A4 |
N-Desmethylcitalopram | 310.37 | 50 | 0.2–0.5 | CYP2D6 |
N-Didesmethylcitalopram | 296.35 | 100 | <0.1 | - |
NDCITA’s clinical impact extends beyond passive metabolite status, as evidenced by pharmacodynamic and therapeutic drug monitoring studies:
Table 2: Clinical Response Based on NDCITA Serum Concentrations
Concentration Group | NDCITA Range (ng/mL) | Mean HDRS-17 Reduction | Response Rate (%) |
---|---|---|---|
Low | <42.75 | 9.3 ± 2.1 | 38% |
Expected | 42.75–73.25 | 12.1 ± 1.8 | 52% |
High | >73.25 | 15.8 ± 2.4* | 71%* |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8